molecular formula C8H9NO B1583426 3-Methylbenzamide CAS No. 618-47-3

3-Methylbenzamide

Cat. No.: B1583426
CAS No.: 618-47-3
M. Wt: 135.16 g/mol
InChI Key: WGRPQCFFBRDZFV-UHFFFAOYSA-N
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Description

3-Methylbenzamide: , also known as this compound, is an organic compound with the chemical formula C₈H₉NO and a molecular weight of 135.16 g/mol . It is a derivative of benzamide, where a methyl group is substituted at the meta position of the benzene ring. This compound is known for its use in various chemical and industrial applications.

Mechanism of Action

Target of Action

3-Methylbenzamide, also known as m-Toluamide, is primarily used as an insect repellent . It has been shown to target olfactory receptors in insects, particularly mosquitoes and ticks . These receptors play a crucial role in the insect’s ability to detect and respond to environmental cues, including the presence of potential hosts .

Mode of Action

This compound interacts with its targets by blocking the olfactory receptors of insects . This interaction disrupts the insect’s ability to detect certain volatile compounds present in human sweat and breath, thereby repelling the insect . Furthermore, this compound has been found to inhibit cholinesterase activity in both insect and mammalian neuronal preparations .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the insect’s olfactory system, disrupting their ability to detect hosts . Additionally, the inhibition of cholinesterase activity suggests that this compound may affect neurotransmission processes .

Pharmacokinetics

It is known that the compound can be absorbed through the skin and is extensively distributed in the body . The safety of this compound, particularly in combination with other chemicals, has been questioned due to its potential to alter the biodistribution properties of other compounds .

Result of Action

The primary result of this compound’s action is the repulsion of insects, including mosquitoes and ticks . By blocking their olfactory receptors and inhibiting cholinesterase activity, this compound disrupts the insects’ ability to detect hosts and may interfere with their neurotransmission processes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s repellent effect can be affected by the type of formulation, application pattern, physical activity of the user, and the environment . Furthermore, the compound’s action may be altered when used in combination with other chemicals .

Biochemical Analysis

Biochemical Properties

m-Toluamide plays a significant role in biochemical reactions, particularly in the biodegradation pathway. The initial step in the biodegradation of m-Toluamide in Pseudomonas putida strain DTB is catalyzed by m-Toluamide hydrolase (DthA), which hydrolyzes the amide bond to yield 3-methylbenzoic acid and diethylamine . The enzyme DthA is most active at pH 7.9 and is likely a tetramer in its native state. The catalytic triad of DthA is formed by Ser166, Ap292, and His320, with the oxyanion hole formed by the side chain OH of Tyr84 and the backbone amide of Trp167 .

Cellular Effects

m-Toluamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes such as cytochrome P450 enzymes leads to the formation of primary metabolites like N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide . These interactions can impact cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of m-Toluamide involves its binding interactions with biomolecules and enzyme inhibition or activation. m-Toluamide is metabolized by cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19, which play a crucial role in its biotransformation . The compound’s binding to these enzymes leads to the formation of metabolites that can further interact with other biomolecules, influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-Toluamide change over time. The compound’s stability and degradation are influenced by various factors, including pH and temperature. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, the enzyme DthA exhibits mild substrate inhibition with m-Toluamide concentrations over 500 µM . These temporal effects are crucial for understanding the compound’s behavior in different environments.

Dosage Effects in Animal Models

The effects of m-Toluamide vary with different dosages in animal models. At lower dosages, the compound effectively repels insects without causing significant adverse effects. At higher dosages, toxic effects may be observed. Studies have shown that m-Toluamide can cause neurotoxic effects in animals at high concentrations . Understanding the dosage effects is essential for determining safe and effective usage levels.

Metabolic Pathways

m-Toluamide is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound is metabolized into primary metabolites such as N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The involvement of specific enzymes and cofactors in these pathways highlights the compound’s role in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Schotten-Baumann Reaction: One common method for synthesizing 3-Methylbenzamide involves the reaction of m-toluic acid with thionyl chloride to form m-toluoyl chloride.

    Aqueous Caustic Procedure: Another method involves the use of aqueous caustic solutions to facilitate the amidation of m-toluic acid with diethylamine hydrochloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale implementation of the Schotten-Baumann reaction due to its efficiency and high yield. The process is optimized to minimize the use of organic solvents and to ensure the safe handling of reactive intermediates .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Comparison with Similar Compounds

    Benzamide: The parent compound of 3-Methylbenzamide, differing only by the absence of the methyl group.

    p-Toluamide: A positional isomer with the methyl group at the para position.

    o-Toluamide: Another positional isomer with the methyl group at the ortho position.

Comparison: this compound is unique in its meta substitution, which imparts different chemical and physical properties compared to its ortho and para isomers. This positional difference affects the compound’s reactivity and its interaction with biological targets .

Properties

IUPAC Name

3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRPQCFFBRDZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210798
Record name m-Toluamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-47-3
Record name 3-Methylbenzamide
Source CAS Common Chemistry
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Record name m-Toluamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbenzamide
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Record name m-Toluamide
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Record name m-toluamide
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Synthesis routes and methods

Procedure details

To a stirred mixture of 7.97 g of 2-methylaminobenzamide and 200 ml of ether was added dropwise, a solution of 10 g of 3-methylbenzoyl isothiocyanate in ether over 10 minutes. After 48 hours the solid was collected, giving 15.5 g of N-[[[2-aminocarbonyl)phenyl]methylamino]thioxomethyl]-3-methylbenzamide.
Quantity
7.97 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzamide
Reactant of Route 2
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3-Methylbenzamide
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3-Methylbenzamide
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3-Methylbenzamide
Reactant of Route 5
3-Methylbenzamide
Reactant of Route 6
3-Methylbenzamide
Customer
Q & A

Q1: What is the molecular formula and weight of DEET?

A1: DEET (N,N-diethyl-m-toluamide) has the molecular formula C12H17NO and a molecular weight of 191.27 g/mol.

Q2: Does DEET affect the effectiveness of sunscreens?

A2: Research suggests that some sunscreen formulations containing DEET might enhance its transdermal absorption. This highlights the importance of evaluating potential interactions between chemicals in topical mixtures. []

Q3: How does temperature affect DEET's effectiveness?

A3: Higher temperatures can decrease DEET's effectiveness due to increased evaporation. Each 10°C increase in temperature can reduce protection time by up to 50%. []

Q4: How does modifying the structure of DEET affect its repellency?

A4: Studies on DEET analogs reveal that specific molecular electronic properties, such as the electrostatic potential around the amide group and the dipole moment, influence repellent efficacy. Optimizing these properties can lead to more potent repellents. []

Q5: Are there formulations that can prolong DEET's duration of protection?

A5: Researchers are exploring formulations to enhance DEET's duration, such as microemulsions. While some show promise in delaying the onset of absorption, further research is needed to achieve significant improvements in prolonged protection. []

Q6: How is DEET absorbed and metabolized in the body?

A6: DEET is absorbed through the skin and metabolized primarily in the liver. The main metabolic pathways involve ring methyl oxidation and N-deethylation. Major metabolites include N,N-diethyl-m-hydroxymethylbenzamide (DHMB) and N-ethyl-m-toluamide (ET). [, ]

Q7: Does DEET application in pregnant women pose risks to the fetus?

A7: A study on pregnant women using DEET regularly in their second and third trimesters found no adverse effects on the fetus. While DEET can cross the placenta, the risk of accumulation appears low. []

Q8: Does DEET interact with other chemicals, potentially leading to toxicity?

A8: Research shows that DEET can interact with other chemicals, potentially altering their metabolism. For instance, co-exposure with the insecticide fenitrothion increased fenitrothion's persistence on the skin. []

Q9: Are there any neurological concerns associated with DEET use?

A9: While rare reports of neurological effects exist, extensive research on DEET's neurotoxic potential in animal models has not shown significant adverse effects on the nervous system. []

Q10: What analytical techniques are used to measure DEET and its metabolites?

A10: Researchers employ various analytical techniques to study DEET, including gas chromatography-mass spectrometry (GC-MS) for quantifying DEET and permethrin in plasma, and high-performance liquid chromatography (HPLC) for analyzing DEET metabolites in urine. [, ]

Q11: What is the environmental fate of DEET?

A11: DEET is commonly detected in groundwater, raising concerns about its environmental impact. Studies on fish exposed to DEET concentrations found in the environment are crucial for assessing its potential ecotoxicological effects. []

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